N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide

Descripción general

Descripción

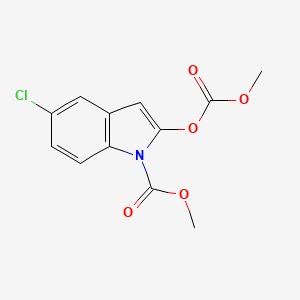

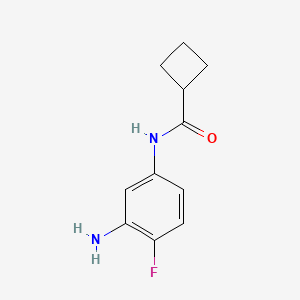

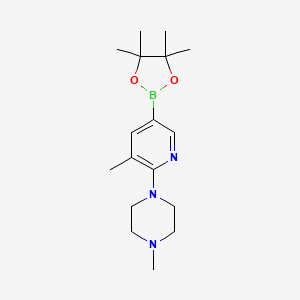

“N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C11H13FN2O . It belongs to the class of organic compounds known as aryl amines .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutane ring attached to a carboxamide group and a 4-fluorophenyl group with an amino substituent . The molecular weight of the compound is 208.23 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 208.23 . Unfortunately, other physical and chemical properties such as boiling point, solubility, and stability are not available in the resources I have .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research in this area involves the synthesis and comprehensive characterization of cyclobutane-containing compounds, highlighting their potential as research chemicals or therapeutic agents. For example, the study on the synthesis and characterization of 3,5-AB-CHMFUPPYCA, a compound with a pyrazole ring structurally related to synthetic cannabinoids, underscores the importance of accurate compound identification and the potential pharmacological activities yet to be explored (McLaughlin et al., 2016).

Diagnostic Applications

Compounds similar to N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide have been evaluated for diagnostic applications, particularly in oncology. Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti–18F-FACBC) has shown promise in visualizing prostate cancer through PET imaging, indicating the potential utility of structurally related compounds in diagnosing and monitoring various cancers (Okudaira et al., 2011).

Therapeutic Potential

The exploration of the therapeutic potential of cyclobutane-containing compounds includes studies on their inhibitory activities against specific targets, suggesting avenues for the development of novel treatments. The design and synthesis of a monofluoro-substituted aromatic amino acid for conformationally restricted NMR labeling in peptides, for example, demonstrate the innovative applications of such compounds in biochemistry and drug design (Tkachenko et al., 2014).

Antitumor Activity

Research on the antitumor activity of cyclobutane-containing compounds has led to the identification of molecules with significant inhibitory effects on cancer cell proliferation, offering insights into the development of new anticancer agents. The synthesis and evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlight the potential of such compounds in cancer therapy (Hao et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes that are involved in metabolic pathways, altering their activity and influencing the overall biochemical processes within the cell . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to target enzymes, either inhibiting or activating their catalytic functions . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For instance, this compound may inhibit or activate key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

Propiedades

IUPAC Name |

N-(3-amino-4-fluorophenyl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-9-5-4-8(6-10(9)13)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGXRNOPFBCGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Europium;(Z)-3-hydroxy-1,3-bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]prop-2-en-1-one](/img/structure/B1644126.png)

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1644144.png)

![N-{[(3-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1644166.png)